molecular formula C11H7NOS B8586951 5-Phenoxythiophene-2-carbonitrile

5-Phenoxythiophene-2-carbonitrile

Cat. No. B8586951
M. Wt: 201.25 g/mol
InChI Key: YMHQYQQZFQKWGE-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

5-Nitrothiophene-2-carbonitrile (0.80 g, 5.2 mmol), phenol (1.0 g, 10.4 mmol) and potassium carbonate (2.2 g, 15.6 mmol) were suspended in dimethylsulfoxide (30 mL), and the mixture was stirred at room temperature for 15.5 hours. Water and ethyl acetate were added for partitioning, and the organic layer was washed three times with water. NH silica gel was added to the organic layer, the solvent was evaporated in vacuo for adsorption, purification was carried out by NH silica gel column chromatography (hexane:ethyl acetate=8:1), and 5-phenoxythiophene-2-carbonitrile (720 mg, 3.6 mmol, 69.2%) was obtained as a colorless oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[S:8][C:7]([C:9]#[N:10])=[CH:6][CH:5]=1)([O-])=O.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O.C(OCC)(=O)C>[O:17]([C:4]1[S:8][C:7]([C:9]#[N:10])=[CH:6][CH:5]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for partitioning
WASH
Type
WASH
Details
the organic layer was washed three times with water
ADDITION
Type
ADDITION
Details
NH silica gel was added to the organic layer
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo for adsorption, purification

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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